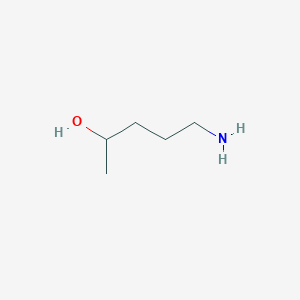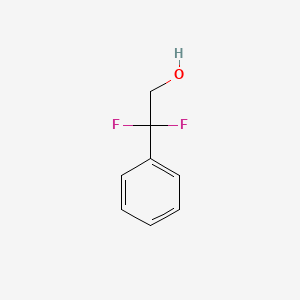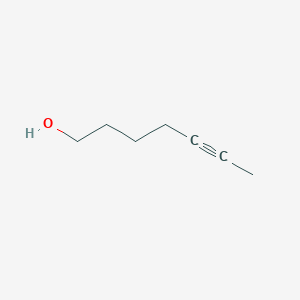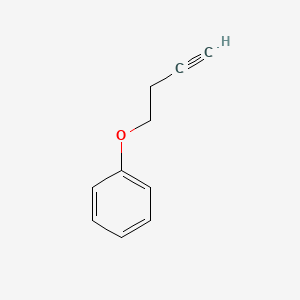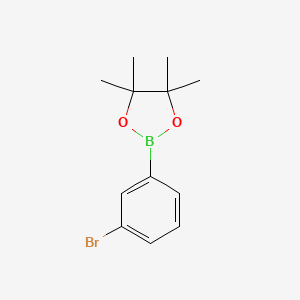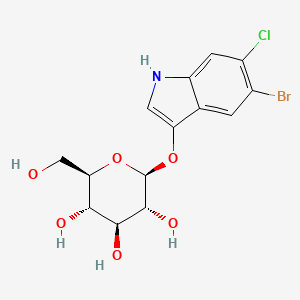
5-溴-6-氯-3-吲哚基-β-D-葡萄糖苷
描述
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate primarily used for the detection of the enzyme β-D-galactosidase . When this substrate interacts with β-D-galactosidase, it undergoes a reaction that produces a magenta precipitate . This compound is commonly included in chromogenic culture media for detecting the presence of this enzyme .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside involves the combination of an indolyl carbohydrate (the alpha-D-mannoside of indoxyl) with specific halogens (bromine and chlorine) at positions 4 and 5 on the indole ring. The resulting compound has the chemical formula C₁₄H₁₅BrClNO₆ and a molecular weight of 408.64 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside consists of an indole moiety linked to a glucopyranoside sugar unit. The indole ring is substituted with bromine and chlorine atoms, imparting the characteristic color-changing properties when acted upon by β-D-galactosidase .
Chemical Reactions Analysis
When exposed to β-D-galactosidase, 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside undergoes hydrolysis. The enzyme cleaves the glycosidic bond between the glucopyranoside and the indole portion, resulting in the release of indoxyl. Indoxyl then reacts with oxygen to form the magenta precipitate, which is insoluble in alcohol and xylenes .
Physical And Chemical Properties Analysis
科学研究应用
- Application Summary : “5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside” is a chromogenic substrate for β-D-galactosidase . When β-D-galactosidase acts on this substrate, it yields a magenta precipitate .
- Methods of Application : This substrate is used in chromogenic culture media . The β-D-galactosidase enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
- Results or Outcomes : The resulting magenta precipitate or intensely blue product can be used to detect the activity of β-D-galactosidase .
- Application Summary : This substrate is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies .
- Methods of Application : In a colometric assay to detect recombinants (white) from the non-recombinants (SALMON) .
- Results or Outcomes : The presence or absence of the enzyme β-galactosidase in bacterial colonies can be detected .
- Application Summary : The precipitate formed by the action of β-D-galactosidase on this substrate is insoluble in alcohol and xylenes .
- Methods of Application : This property makes it suitable for immunoblotting and immunocytochemical assays .
- Results or Outcomes : The insoluble precipitate can be used to detect the presence of specific antigens or antibodies in a sample .
Scientific Field: Enzymology
Scientific Field: Microbiology
Scientific Field: Immunology
- Application Summary : This compound is used as a substrate for β-glucosidase . It is used in assays to measure the activity of this enzyme .
- Methods of Application : The substrate is added to a solution containing the enzyme, and the reaction is monitored by measuring the change in absorbance at a specific wavelength .
- Results or Outcomes : The rate of the reaction provides a measure of the activity of the enzyme .
- Application Summary : “5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside” is used in molecular biology as a reporter molecule .
- Methods of Application : It is used in gene expression studies, where it can be incorporated into a gene of interest. When the gene is expressed, the substrate is cleaved by β-glucosidase, producing a colored product .
- Results or Outcomes : The presence of the colored product indicates that the gene of interest has been expressed .
- Application Summary : This substrate is used in cell biology to study the localization and activity of β-glucosidase .
- Methods of Application : Cells are incubated with the substrate, and the location of the colored product is observed under a microscope .
- Results or Outcomes : This allows researchers to determine where in the cell β-glucosidase is active .
Scientific Field: Biochemistry
Scientific Field: Molecular Biology
Scientific Field: Cell Biology
- Application Summary : This compound is used in pharmaceutical testing as a high-quality reference standard .
- Methods of Application : It is used in various assays to ensure the accuracy of results .
- Results or Outcomes : The use of this compound as a reference standard can help to improve the reliability and reproducibility of pharmaceutical testing .
- Application Summary : “5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside” is used to detect the activity of β-galactosidase in histochemistry .
- Methods of Application : The substrate is added to a histological section, and the location of the colored product is observed under a microscope .
- Results or Outcomes : This allows researchers to determine where in the tissue β-galactosidase is active .
- Application Summary : This substrate is used in bacteriology to detect the activity of β-galactosidase .
- Methods of Application : The substrate is added to a bacterial culture, and the formation of the colored product is observed .
- Results or Outcomes : The presence of the colored product indicates that the bacteria in the culture are producing β-galactosidase .
Scientific Field: Pharmaceutical Testing
Scientific Field: Histochemistry
Scientific Field: Bacteriology
安全和危害
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230382 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside | |
CAS RN |
93863-89-9 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



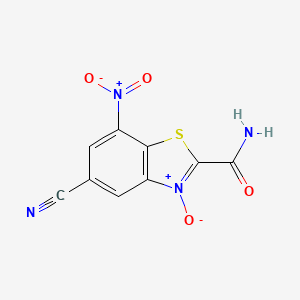
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)




